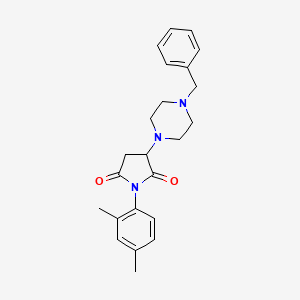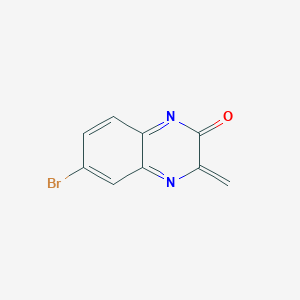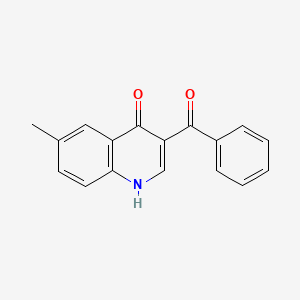
4-Chloro-6-p-tolylsulfanyl-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-p-tolylsulfanyl-pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position and a p-tolylsulfanyl group at the 6-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-p-tolylsulfanyl-pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with p-tolylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-p-tolylsulfanyl-pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The p-tolylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under reflux conditions in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-p-tolylsulfanyl-pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Agriculture: It is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-p-tolylsulfanyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The p-tolylsulfanyl group can enhance the compound’s binding affinity and selectivity towards its target, while the pyrimidine ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4-Chloro-6-p-tolylsulfanyl-pyrimidine.
4-Chloro-6-phenylsulfanyl-pyrimidine: Similar structure but with a phenyl group instead of a p-tolyl group.
4-Chloro-6-methylsulfanyl-pyrimidine: Similar structure but with a methyl group instead of a p-tolyl group.
Uniqueness
This compound is unique due to the presence of the p-tolylsulfanyl group, which imparts specific chemical and biological properties. This group enhances the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H9ClN2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
4-chloro-6-(4-methylphenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C11H9ClN2S/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3 |
InChI Key |
HCXHHPJPOVYARH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12216473.png)
![2-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12216474.png)
![2-Amino-3-(7-nitrobenzo[1,2,5]oxadiazol-4-ylamino)propionic acid](/img/structure/B12216480.png)


![3-({5-[(Cyclopentylamino)sulfonyl]indolinyl}carbonyl)chromen-2-one](/img/structure/B12216492.png)

![Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimi din-2-ylthio)acetylamino]benzoate](/img/structure/B12216496.png)
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12216500.png)

![2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12216521.png)


![1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12216546.png)
